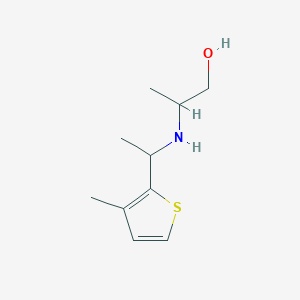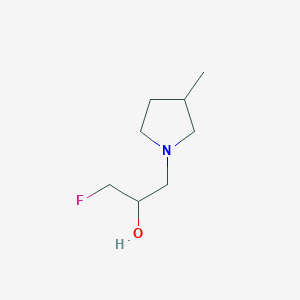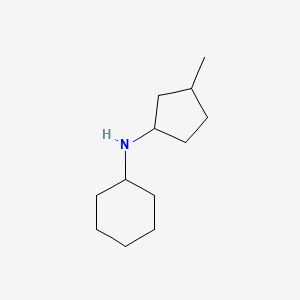
N-(3-methylcyclopentyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylcyclopentyl)cyclohexanamine is an organic compound with the molecular formula C12H23N. This compound is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a 3-methylcyclopentyl group. It is a derivative of cyclohexanamine and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methylcyclopentyl)cyclohexanamine can be synthesized through the dehydrogenation of dicyclohexylamine in the gaseous phase over a nickel catalyst. The reaction conditions typically involve a temperature range of 433–463 K and a high molar excess of hydrogen gas. The systematic variation in reaction temperature and partial pressure of hydrogen is used to optimize the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves the hydrogenation of aniline or the disproportionation of cyclohexylamine over a nickel catalyst. These methods are designed to maximize the yield and purity of the compound while minimizing the formation of undesirable side products .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylcyclopentyl)cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and substituted cyclohexanamines .
Scientific Research Applications
N-(3-methylcyclopentyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylcyclopentyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentylcyclohexanamine
- N-butylcyclohexanamine
- N-pentylcyclohexanamine
- N-isopentylcyclohexanamine
- N-(2-methylbutyl)cyclohexanamine
Uniqueness
N-(3-methylcyclopentyl)cyclohexanamine is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylcyclopentyl)cyclohexanamine |
InChI |
InChI=1S/C12H23N/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
InChI Key |
LHPRWZXJRYIQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


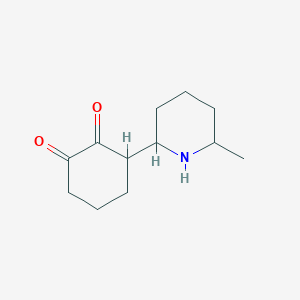
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
![2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13289801.png)
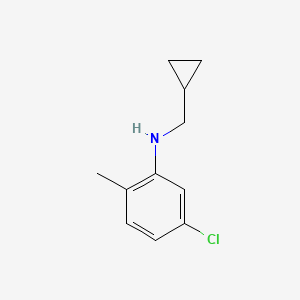
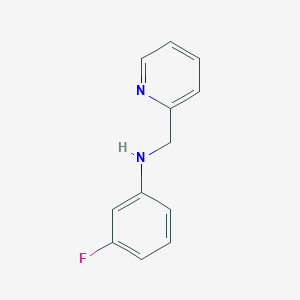

![2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13289834.png)

![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)

![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
